N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide
Description
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoroethyl group, a pyrazole ring, and a tricyclic azatricyclo undecene framework
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c17-16(18,19)9-23-6-12(5-20-23)21-15(24)22-7-13-10-1-2-11(4-3-10)14(13)8-22/h1-2,5-6,10-11,13-14H,3-4,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZUTUNETCKOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CN(C3)C(=O)NC4=CN(N=C4)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the tricyclic azatricyclo undecene framework. The trifluoroethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and pyrazole ring are key functional groups that enable the compound to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-carboxamide: can be compared to other trifluoroethyl-substituted pyrazoles and tricyclic compounds.
Trifluoroethylpyrazole derivatives: These compounds share the trifluoroethyl group and pyrazole ring but differ in their additional substituents and overall structure.
Azatricyclo undecene derivatives: These compounds have a similar tricyclic framework but may lack the trifluoroethyl group or pyrazole ring.
Uniqueness
The uniqueness of N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4-azatricyclo[52202,6]undec-8-ene-4-carboxamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
